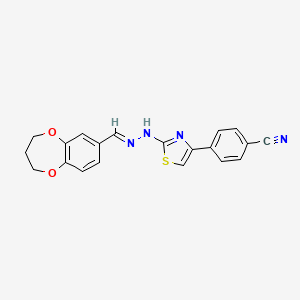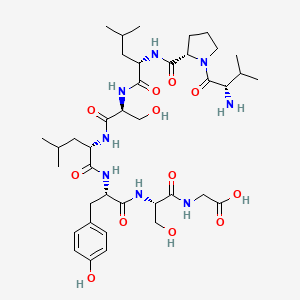
RXFP1 receptor agonist-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RXFP1 receptor agonist-4 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). RXFP1 is a G protein-coupled receptor (GPCR) that plays a crucial role in reproductive and cardiovascular physiology. The receptor is activated by the hormone relaxin-2, which is involved in various physiological processes, including vasodilation, angiogenesis, and anti-inflammatory responses .
Métodos De Preparación
The synthesis of RXFP1 receptor agonist-4 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
RXFP1 receptor agonist-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs .
Aplicaciones Científicas De Investigación
RXFP1 receptor agonist-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study GPCR signaling pathways and receptor-ligand interactions. In biology, it helps in understanding the physiological roles of RXFP1 in various tissues and organs. In medicine, this compound is being investigated for its potential therapeutic benefits in conditions such as heart failure, fibrosis, and inflammation. In industry, it may be used in the development of new drugs targeting RXFP1 .
Mecanismo De Acción
The mechanism of action of RXFP1 receptor agonist-4 involves binding to the RXFP1 receptor and activating downstream signaling pathways. Upon binding, the receptor undergoes a conformational change that allows it to interact with G proteins, leading to the activation of various intracellular signaling cascades. These pathways include the upregulation of the endothelin system, extracellular matrix remodeling, moderation of inflammation, and angiogenesis .
Comparación Con Compuestos Similares
RXFP1 receptor agonist-4 can be compared with other similar compounds, such as relaxin-2, B7-33, and AZD5462. Relaxin-2 is the natural ligand for RXFP1 and has similar physiological effects. B7-33 is a single-chain derivative of relaxin-2 that selectively activates specific signaling pathways. AZD5462 is a small molecule agonist that has shown promise in preclinical studies for its renal and cardiovascular effects. This compound is unique in its specific binding affinity and activation profile, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C32H24F7N3O5S |
|---|---|
Peso molecular |
695.6 g/mol |
Nombre IUPAC |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[[5-[5-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazol-3-yl]-2-methoxybenzoyl]amino]-6-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C32H24F7N3O5S/c1-46-23-7-2-15(26-19-8-14(13-43)9-24(19)47-42-26)10-20(23)29(44)41-27-18-5-3-16(31(34,35)36)11-25(18)48-28(27)30(45)40-17-4-6-22(33)21(12-17)32(37,38)39/h2-7,10-12,14,19,24,43H,8-9,13H2,1H3,(H,40,45)(H,41,44) |
Clave InChI |
HORJWYLVZVHDBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NOC3C2CC(C3)CO)C(=O)NC4=C(SC5=C4C=CC(=C5)C(F)(F)F)C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


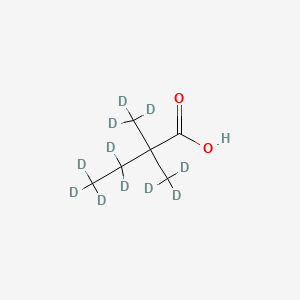
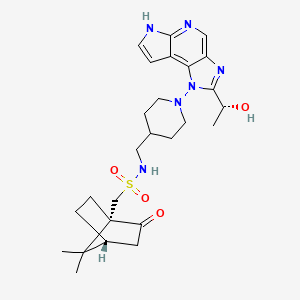
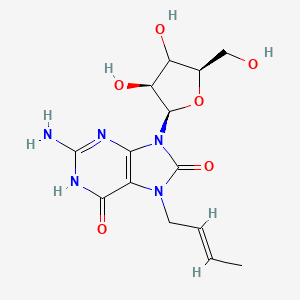

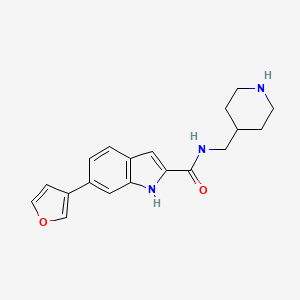

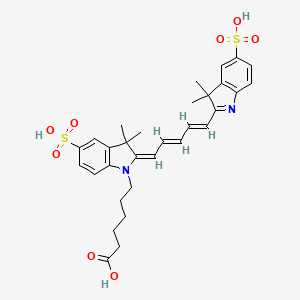

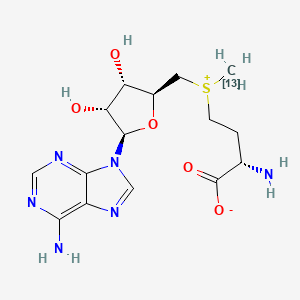
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
